molecular formula C14H17BrClNO2 B1382264 8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1704074-41-8

8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

カタログ番号: B1382264
CAS番号: 1704074-41-8
分子量: 346.65 g/mol
InChIキー: MDPMWXZWZUNSQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Formula: C₁₄H₁₇BrClNO₂ Molecular Weight: 346.65 g/mol CAS No.: 1704074-41-8 This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a 5-bromo-2-chlorobenzyl group. Limited safety data are available, but structurally related compounds exhibit hazards such as skin/eye irritation (H315, H319) .

特性

IUPAC Name

8-[(5-bromo-2-chlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClNO2/c15-12-1-2-13(16)11(9-12)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPMWXZWZUNSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401160580
Record name 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704074-41-8
Record name 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-8-azaspiro[4.5]decane, 8-[(5-bromo-2-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthesis of the Spirocyclic Core

The core structure, 1,4-dioxa-8-azaspiro[4.5]decane , can be synthesized via cyclization of suitable amino alcohol derivatives. One common route involves:

  • Starting Material : 8-azaspiro[4.5]decane derivatives, obtained through cyclization of amino alcohols with appropriate dihalides.
  • Reaction Conditions : Typically carried out in inert solvents like toluene or dichloromethane (DCM) at elevated temperatures (around 80-120°C).
  • Catalysts : Acidic or basic catalysts, such as p-toluenesulfonic acid (PTSA) or sodium hydride (NaH), facilitate ring closure.

Introduction of the Benzyl Group with Halogen Substituents

The benzyl substituent, 5-bromo-2-chlorobenzyl , is introduced via nucleophilic substitution reactions:

  • Reagents :
    • 2-chloromethyl-8-(2-chloro-5-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane as an intermediate.
    • Halogenated benzyl derivatives, such as 2-chloromethyl-5-bromo-2-chlorobenzyl chloride .
  • Reaction Conditions :
    • Conducted in polar aprotic solvents like DMF or acetonitrile.
    • Elevated temperatures (around 50-80°C) to promote nucleophilic substitution.
    • Use of bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the nitrogen or hydroxyl groups, enhancing nucleophilicity.

Halogenation and Functionalization

  • Halogenation of the aromatic ring :
    • Achieved via electrophilic aromatic substitution using halogenating agents like N-bromosuccinimide (NBS) or chlorine gas under controlled conditions.
  • Selective substitution :
    • Ensuring the bromine and chlorine are introduced at specific positions (5 and 2 respectively) on the benzene ring, often through regioselective halogenation or using pre-halogenated precursors.

Final Coupling and Purification

  • Coupling reactions :
    • The benzyl halide derivatives are reacted with the spirocyclic core under reflux conditions.
    • Catalysts like tetrabutylammonium bromide (TBAB) or phase transfer catalysts facilitate the coupling.
  • Purification :
    • Recrystallization from suitable solvents.
    • Chromatography (silica gel or reverse-phase) for purity enhancement.

Data Table: Summary of Reagents, Conditions, and Yields

Step Reagents Solvent Catalyst Temperature Time Yield (%) Notes
1 8-Azaspiro[4.5]decane derivatives Toluene/DCM PTSA / NaH 80-120°C 12-24 hrs 70-85 Cyclization to form core structure
2 2-Chloromethyl-8-(2-chloro-5-bromophenyl) DMF K₂CO₃ / NaH 50-80°C 8-16 hrs 65-78 Nucleophilic substitution to attach benzyl group
3 Halogenating agents (NBS, Cl₂) Acetic acid / CCl₄ - Room temp to 60°C 4-8 hrs 60-75 Aromatic halogenation at specific positions
4 Coupling reagents Reflux in DMF TBAB / K₂CO₃ 100-150°C 20-30 hrs 55-70 Final assembly of the compound

Research Findings and Notes

  • Patents indicate that the synthesis of similar spirocyclic compounds involves multi-step reactions with precise control over halogenation patterns to ensure regioselectivity.
  • Reaction optimization includes adjusting temperature, solvent polarity, and catalyst type to maximize yield and purity.
  • Halogenation steps are critical, as they influence biological activity, especially for compounds intended as fungicides.
  • Purification techniques such as chromatography and recrystallization are essential to eliminate impurities and obtain pharmaceutically acceptable purity levels.

化学反応の分析

Types of Reactions

8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophilic Reagents: Such as bromine and iodine for halogenation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various benzyl derivatives, while oxidation and reduction reactions can produce different spirocyclic compounds.

科学的研究の応用

Synthetic Routes

The synthesis of this compound typically involves spirocyclization processes, utilizing reagents like 2-bromoethan-1-ol under electrochemical conditions. These methods are advantageous for their scalability and environmental friendliness, making them suitable for industrial applications.

Chemistry

8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane serves as a valuable building block for synthesizing more complex spirocyclic compounds. Its unique halogenated structure allows it to participate in various chemical reactions, including substitution and oxidation processes.

Biology

The compound's structural characteristics make it a candidate for studying biological interactions and mechanisms. Its potential as an SGLT2 inhibitor indicates that it could play a role in glucose metabolism studies, particularly in the context of diabetes research. By inhibiting sodium-glucose transport proteins (SGLT2), it may help lower blood glucose levels by preventing glucose reabsorption in the kidneys.

Medicine

Due to its structural similarity to bioactive molecules, this compound may have therapeutic applications. Research into its pharmacological properties could reveal potential uses in treating metabolic disorders or other diseases influenced by glucose regulation.

Industry

The compound can also be utilized in the development of new materials and chemical processes. Its unique properties may lend themselves to innovations in specialty chemicals, potentially leading to new products with enhanced performance characteristics.

作用機序

The mechanism by which 8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects involves its interaction with molecular targets and pathways. The spirocyclic structure allows for specific binding interactions with enzymes and receptors, potentially modulating their activity. The presence of bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity .

類似化合物との比較

Comparison with Structural Analogs

Halogenated Benzyl Derivatives

8-[(3-Bromo-5-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
  • Molecular Formula: C₁₄H₁₇BrFNO₂
  • Molecular Weight : 346.20 g/mol
  • CAS No.: 1506296-07-6
  • Key Differences : Replaces the 2-chloro substituent with 5-fluoro. This substitution reduces steric hindrance but maintains lipophilicity. The compound shares similar synthetic routes (e.g., alkylation of the spirocyclic amine with halogenated benzyl halides) .
8-Bromo-1,4-dioxaspiro[4.5]decane
  • Molecular Formula : C₇H₁₁BrO₂
  • Molecular Weight : 223.07 g/mol
  • CAS No.: 68278-51-3
  • Key Differences : Lacks the benzyl group and azaspiro nitrogen, resulting in a simpler structure. Primarily used as a synthetic intermediate rather than a bioactive molecule.

Sulfonyl and Methoxy Derivatives

8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
  • Molecular Formula: C₁₄H₁₈BrNO₅S
  • Molecular Weight : 392.28 g/mol
  • CAS No.: 1296556-64-3
  • Key Differences: Substitutes benzyl with a sulfonyl group and adds methoxy.

Non-Halogenated Benzyl Derivatives

8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (Io)
  • Molecular Formula: C₁₃H₁₇NO₂ (estimated)
  • Molecular Weight : ~235.3 g/mol
  • Key Differences : Lacking halogens, this derivative is less lipophilic. Used in photoredox chemistry and as a precursor for bioactive molecules.

Heteroaromatic Substituted Derivatives

8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Molecular Weight : 220.27 g/mol
  • CAS No.: 166954-75-2

Physicochemical Comparison

Property Target Compound 3-Bromo-5-Fluoro Analog Sulfonyl-Methoxy Analog Pyridinyl Analog
Molecular Weight (g/mol) 346.65 346.20 392.28 220.27
LogP (Estimated) ~3.5 ~3.4 ~2.8 ~1.5
Solubility Low (organic solvents) Moderate Moderate High (polar solvents)

生物活性

8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound notable for its unique structural features, which include both bromine and chlorine substituents on the benzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an SGLT2 inhibitor, which may have implications in glucose metabolism and diabetes management.

Chemical Structure and Properties

The chemical formula for this compound is C14H17BrClNO2, with a molecular weight of 346.65 g/mol. The presence of halogen atoms is believed to enhance the compound's reactivity and biological activity.

PropertyValue
IUPAC Name8-[(5-bromo-2-chlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Molecular FormulaC14H17BrClNO2
Molecular Weight346.65 g/mol
CAS Number1704074-41-8

The primary mechanism of action for this compound is its role as a SGLT2 inhibitor . SGLT2 (Sodium-glucose co-transporter 2) is responsible for glucose reabsorption in the kidneys. By inhibiting this transporter, the compound promotes the excretion of excess glucose through urine, thereby lowering blood glucose levels.

Biochemical Pathways

The inhibition of SGLT2 leads to alterations in glucose homeostasis:

  • Reduced Glucose Reabsorption : Inhibiting SGLT2 decreases glucose reabsorption in renal tubules.
  • Increased Urinary Glucose Excretion : This results in lower blood glucose levels, which is beneficial for managing conditions like type 2 diabetes.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound across various models:

  • Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits activity against certain bacterial strains. For instance:
    • Mycobacterium tuberculosis : An MIC (Minimum Inhibitory Concentration) value of around 5 µM has been reported against M. bovis .
    • Staphylococcus aureus : The compound showed an MIC50 of approximately 8 µM .
  • Cytotoxicity : While evaluating its safety profile, cytotoxicity assays indicated some toxicity against HepG2 and Vero cell lines, with IC50 values suggesting moderate toxicity .
  • Pharmacological Targets : The compound may interact with multiple targets beyond SGLT2, indicating potential pleiotropic effects that could be leveraged for therapeutic applications .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Diabetes Management : In animal models, compounds similar to SGLT2 inhibitors have demonstrated significant reductions in blood glucose levels and improvements in glycemic control.
  • Antimycobacterial Research : The unique structure of this compound positions it as a promising scaffold for developing new antimycobacterial agents targeting MmpL3 transporter systems .

Q & A

Q. Table 1: Representative Synthetic Conditions

MethodCatalyst/ReagentsYieldReference
Buchwald-HartwigPd₂dba₃, CyJohnPhos, K₃PO₄43–74%
Nucleophilic AlkylationNaH, THF52%
Acidic Hydrolysis3M HCl, acetone90%

Basic: How is the structural integrity of the spirocyclic core confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Characteristic signals for the spirocyclic oxygen atoms (δ 3.7–4.1 ppm for dioxane protons) and the benzyl substituent (δ 7.2–7.8 ppm for aromatic protons). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
    • ¹³C NMR : Peaks at ~100–110 ppm for sp³ carbons in the dioxane ring and 40–50 ppm for the azaspiro nitrogen-attached carbon .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry. For example, noncentrosymmetric orthorhombic crystal structures (space group P2₁2₁2₁) confirm spirocyclic geometry .

Advanced: How can reaction yields be optimized for analogs with bulky substituents?

Methodological Answer:
Low yields in coupling reactions often arise from steric hindrance or catalyst deactivation. Strategies include:

  • Ligand Screening : Bulky ligands like CyJohnPhos improve catalytic efficiency by stabilizing Pd intermediates .
  • Solvent Optimization : High-boiling solvents (e.g., dioxane, toluene) enable prolonged heating without evaporation.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yield .
  • Purification : Use of preparative HPLC or silica gel chromatography to isolate pure products from byproducts .

Advanced: What structure-activity relationship (SAR) insights exist for σ1 receptor binding?

Methodological Answer:
Modifications to the benzyl group significantly impact σ1 receptor affinity and lipophilicity:

  • Substituent Position : 5-Bromo-2-chloro substitution enhances receptor binding due to optimal halogen interactions with hydrophobic pockets .
  • Lipophilicity Reduction : Introducing polar groups (e.g., 4-(2-fluoroethoxy)benzyl) lowers logD (from 3.2 to 1.8), improving tumor penetration and reducing off-target binding .

Q. Table 2: SAR of Key Derivatives

Substituentσ1 Kᵢ (nM)logDTumor Uptake (SUV)
5-Bromo-2-chlorobenzyl5.4 ± 0.41.84.2 ± 0.3
4-Trifluoromethoxy12.1 ± 1.22.53.1 ± 0.2
Unsubstituted benzyl>1003.21.5 ± 0.1

Advanced: How are data contradictions resolved in pharmacological studies?

Methodological Answer:
Discrepancies in receptor binding or pharmacokinetic data may arise from:

  • Assay Variability : Standardize radioligand competition assays using [³H]-(+)-pentazocine for σ1 receptors .
  • Species Differences : Validate in murine xenograft models and human cell lines (e.g., A375 melanoma) .
  • Lipophilicity Adjustments : Use HPLC-measured logD values to correlate with in vivo biodistribution .

Advanced: What applications exist in tumor imaging?

Methodological Answer:
The compound’s derivatives serve as σ1 receptor radiotracers for positron emission tomography (PET):

  • Radiolabeling : ¹⁸F-labeled analogs (e.g., [¹⁸F]5a) are synthesized via a one-pot, two-step procedure with >95% radiochemical purity .
  • In Vivo Evaluation : High tumor-to-background ratios (e.g., 8:1 in melanoma xenografts) confirmed via blocking studies with haloperidol .

Advanced: How does crystal packing influence nonlinear optical properties?

Methodological Answer:
Noncentrosymmetric crystal structures (e.g., orthorhombic P2₁2₁2₁) enable second-harmonic generation (SHG):

  • Molecular Alignment : Antiparallel dipole arrangements reduce repulsion and enhance SHG efficiency .
  • Hyperpolarizability (β) : Calculated via CNDO/S-CI methods, with β values ~50 × 10⁻³⁰ esu for spirocyclic derivatives .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
  • HRMS : Electrospray ionization (ESI-TOF) confirms molecular ion peaks (e.g., m/z 332.2343 [M+H]⁺) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios validate stoichiometry (e.g., C 49.92%, H 5.86%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。